N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide
Description
Properties
Molecular Formula |
C5H7N3O2S |
|---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
N'-hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide |
InChI |
InChI=1S/C5H7N3O2S/c1-10-4-2-3(11-8-4)5(6)7-9/h2,9H,1H3,(H2,6,7) |
InChI Key |
OEBFIZRSUNFLHN-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NSC(=C1)/C(=N/O)/N |
Canonical SMILES |
COC1=NSC(=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxy-1,2-thiazole-5-carboximidamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide oxides, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is a chemical compound with a thiazole ring that has diverse biological activities. The compound is characterized by a hydroxy group, a methoxy group, and a carboximidamide functional group, which enhance its potential for biological activity and chemical reactivity.
Research Findings
Interaction studies involving this compound often focus on its binding affinity to biological targets such as enzymes or receptors. These studies utilize techniques like molecular docking and binding assays to elucidate how this compound interacts at the molecular level, providing insights into its mechanism of action against pathogens.
Thiazole derivatives, including this compound, exhibit a range of biological activities. These compounds have been investigated for their antimicrobial properties against various pathogens. Modifications on the thiazole ring can significantly influence their efficacy against fungi like Candida albicans and Aspergillus niger, with structure-activity relationship studies highlighting the importance of substituents on biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Contains amino group; known for antimicrobial effects | Active against bacteria and fungi |
| 5-Methylthiazole | Methyl substitution enhances lipophilicity | Exhibits antifungal properties |
| 4-Thiazolylhydrazone | Hydrazone linkage increases reactivity | Potential antitumor activity |
| 3-Methylthiazolidine | Thiazolidine structure; involved in metabolic processes | Antidiabetic properties |
| This compound | Combination of functional groups enhance its solubility and bioavailability | Could serve as a lead compound in drug discovery, particularly for antifungal agents. |
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interfere with microbial cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1,2-thiazole-5-carboximidamide
- N’-Hydroxy-1,2-thiazole-5-carboximidamide
- 2-Methoxy-1,3-thiazole
Uniqueness
N’-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity, making it a valuable compound for research and industrial applications.
Biological Activity
N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide is a thiazole derivative known for its diverse biological activities, particularly in antimicrobial and antifungal domains. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen. This structural configuration is crucial for its reactivity and interaction with biological targets. The presence of hydroxy, methoxy, and carboximidamide groups enhances its chemical reactivity and biological potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that thiazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The structure-activity relationship studies highlight that modifications on the thiazole ring significantly influence efficacy against these fungi.
| Pathogen | Activity Level | Reference |
|---|---|---|
| Candida albicans | Moderate | |
| Aspergillus niger | Moderate | |
| Staphylococcus aureus | Low |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The compound can bind to enzymes, inhibiting their activity, which is particularly relevant in medicinal chemistry for drug development. Molecular docking studies have provided insights into these interactions, suggesting a multifaceted mechanism involving enzyme inhibition and possibly receptor modulation.
Case Studies and Research Findings
- Antifungal Activity : A study conducted on various thiazole derivatives demonstrated that this compound showed promising antifungal activity with a minimum inhibitory concentration (MIC) against C. albicans reported at 4.01 mM, indicating potential as an antifungal agent in therapeutic applications .
- Antimicrobial Efficacy : In comparative studies with other thiazole derivatives, this compound exhibited lower antimicrobial activity against Gram-positive bacteria compared to established antibiotics but showed enhanced antifungal properties .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound could penetrate biological barriers effectively, suggesting potential for systemic applications .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that substituents on the thiazole ring significantly affect biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Hydroxy group | Enhances solubility and reactivity |
| Methoxy group | Increases lipophilicity |
| Carboximidamide group | Critical for enzyme binding |
Modifications such as electron-withdrawing or electron-donating groups can enhance or reduce the compound's efficacy against specific pathogens.
Applications in Drug Development
Given its biological activity, this compound holds promise as a lead compound in drug discovery for antifungal agents. Its unique combination of functional groups may enhance solubility and bioavailability compared to other thiazole derivatives.
Q & A
Q. What are the established synthetic routes for N'-Hydroxy-3-methoxy-1,2-thiazole-5-carboximidamide?
- Methodological Answer : The synthesis typically involves coupling a thiazole precursor with a carboximidamide group. For example, a multi-step approach may include:
Thiazole ring formation : Cyclization of thioamide derivatives with α-haloketones in polar solvents like ethanol or acetonitrile under reflux .
Functionalization : Introduction of the methoxy group via nucleophilic substitution using methoxide ions, followed by hydroxylamine treatment to generate the N'-hydroxy carboximidamide moiety .
Key reagents include hydrazine derivatives, sulfur-containing cyclizing agents, and catalysts like triethylamine. Purity is confirmed via TLC and recrystallization.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., methoxy protons at ~3.3–3.5 ppm, hydroxylamine protons at ~9–10 ppm) and carbon backbone .
- IR Spectroscopy : Detection of characteristic bands (e.g., N–O stretch at 950–1250 cm, C=N at 1600–1680 cm) .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S percentages (tolerance ≤0.4%) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Disk diffusion or broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC values .
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based readouts .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, methanol) to balance solubility and reactivity .
- Catalyst Optimization : Compare bases (e.g., KCO, NaH) and transition-metal catalysts (e.g., Pd/C for coupling steps) .
- Temperature Control : Monitor exothermic reactions via in-situ IR or Raman spectroscopy to prevent decomposition .
Q. What computational methods elucidate the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and charge distribution (software: Gaussian, ORCA) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to model bioavailability .
- Docking Studies : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Q. How should researchers address contradictions in spectral or bioactivity data?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR/IR data with structurally analogous compounds (e.g., benzooxadiazole derivatives) .
- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature) and include positive controls (e.g., known kinase inhibitors) .
- Meta-Analysis : Review literature on substituent effects (e.g., methoxy vs. ethoxy groups on bioactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
